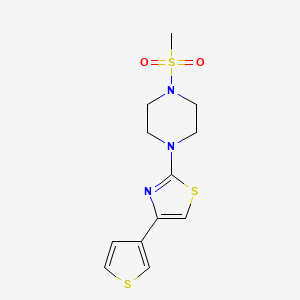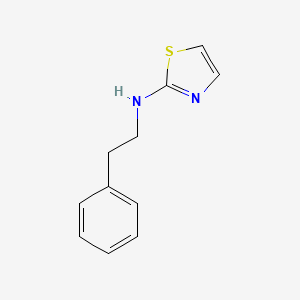![molecular formula C10H9N3S B2667401 [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile CAS No. 2109371-87-9](/img/structure/B2667401.png)
[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring attached to a sulfanyl group and an acetonitrile group, making it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile typically involves the reaction of 1H-benzimidazole-2-thiol with chloroacetonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography.
化学反応の分析
Types of Reactions
[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reaction conditionsroom temperature to elevated temperatures under hydrogen pressure.
Substitution: Nitric acid, halogens; reaction conditionsroom temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated benzimidazole derivatives.
科学的研究の応用
[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
作用機序
The mechanism of action of [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing the compound to bind to and inhibit the activity of enzymes involved in critical biological processes. The sulfanyl and acetonitrile groups can further modulate the compound’s binding affinity and specificity, enhancing its biological activity.
類似化合物との比較
[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile can be compared with other benzimidazole derivatives, such as:
2-[(1H-benzimidazol-2-yl)methylthio]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-[(1H-benzimidazol-2-yl)methylthio]ethanol: Similar structure but with an alcohol group instead of a nitrile group.
2-[(1H-benzimidazol-2-yl)methylthio]acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its combination of the benzimidazole ring with the sulfanyl and nitrile groups, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-5-6-14-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCSZDQBZMQPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate](/img/structure/B2667318.png)
![N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2667319.png)

![5-[5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B2667321.png)

![ethyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2667323.png)



![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2667335.png)


![2-(3,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2667339.png)
![N'-(1-phenylethyl)-N-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2667340.png)
